2-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its lipophilic nature and metabolic stability . The compound also contains a cyano group (-CN), which can enhance the reactivity of the molecule, and a tert-butyl group, which is a common bulky group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, the cyano group, and the tert-butyl and methylacetamide groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The pyridine ring could contribute to its basicity .Scientific Research Applications
Synthetic Methods and Chemical Properties
The synthesis and reactions of heterocyclic compounds, including pyridines and pyrimidines, have been extensively studied due to their importance in medicinal chemistry and material science. For instance, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives involves the reaction of 2-cyanoacetamide with various reagents, demonstrating the versatility of cyanoacetamide-based reactions in heterocyclic chemistry (Shatsauskas et al., 2017).
Another study on the unexpected formation of 4-aryl-3-cyano-6-phenylpyridine-2(1H)-thiones from arylmethylenecyanothioacetamides and benzoyl-1,1,1-trifluoroacetone underscores the complexity and unpredictability of reactions involving cyano and trifluoromethyl groups, which could be relevant to exploring new synthetic pathways for related compounds (Dyachenko & Chernega, 2005).
Potential Applications in Scientific Research
The study of structure-activity relationships in a series of 2-aminopyrimidines as histamine H4 receptor ligands highlights the significance of substituents similar to tert-butyl and trifluoromethyl groups in modulating biological activity, suggesting potential applications of related compounds in designing new therapeutics (Altenbach et al., 2008).
In the field of antimalarial research, compounds like JPC-3210, featuring trifluoromethyl-substituted pyridine and pyrimidine analogues, demonstrate superior in vitro antimalarial activity and in vivo efficacy, illustrating the relevance of these functional groups in the development of new antimalarial agents (Chavchich et al., 2016).
Safety And Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. If it shows promising biological activity, it could be developed into a drug candidate and undergo further testing .
properties
IUPAC Name |
2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3OS/c1-13(2,3)10-5-9(14(15,16)17)8(6-18)12(20-10)22-7-11(21)19-4/h5H,7H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFRSTOPOQEHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.